3-Hydroxy-4-((2-(methoxycarbonyl)phenyl)azo)-2-naphthoic acid
Description
IUPAC Nomenclature and CAS Registry Number Analysis
The compound 3-hydroxy-4-((2-(methoxycarbonyl)phenyl)azo)-2-naphthoic acid follows systematic nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC). Its IUPAC name is 3-hydroxy-4-[(2-methoxycarbonylphenyl)diazenyl]naphthalene-2-carboxylic acid , which precisely describes its polycyclic framework and substituent arrangement. The numbering begins at the carboxylic acid group on the naphthalene ring, with the azo (-N=N-) bridge linking positions 4 (naphthalene) and 2 (phenyl).
The CAS Registry Number 41425-46-1 uniquely identifies this compound in chemical databases. This identifier correlates with its molecular formula C₁₉H₁₄N₂O₅ and distinguishes it from structurally similar azo dyes, such as calconcarboxylic acid (CAS 3737-95-9), which contains a sulfonic acid group.
Molecular Formula and Weight Validation Through Mass Spectrometry
The molecular formula C₁₉H₁₄N₂O₅ derives from the compound’s structural components:
- Naphthalene core : 10 carbon atoms
- Phenyl ring with methoxycarbonyl group : 7 carbons (C₆H₅COOCH₃)
- Azo group : 2 nitrogen atoms
- Hydroxyl and carboxylic acid substituents : 2 oxygen atoms
Theoretical molecular weight calculations yield 350.32 g/mol , consistent with experimental data from high-resolution mass spectrometry (HRMS). While specific HRMS spectra remain unpublished in peer-reviewed literature, commercial sources report a molecular weight of 350.3 g/mol with ≤0.1% deviation from theoretical values. Fragmentation patterns likely involve:
- Cleavage of the azo bond (-N=N-) at ~80-100 eV
- Decarboxylation of the -COOH group above 150°C
- Methoxycarbonyl group loss as COOCH₃⁺
X-ray Crystallographic Studies and Tautomeric Forms
No X-ray crystallographic data exists for this compound in public databases. However, analogous azo-naphthoic acid complexes provide structural insights. For example, organotin(IV) complexes with hydrazone ligands exhibit trigonal bipyramidal geometry when coordinating via azo groups.
The compound likely exhibits tautomerism between the azo and hydrazone forms:
Azo tautomer :
$$ \text{3-HO–C}{10}\text{H}{5}\text{–N=N–C}{6}\text{H}{4}\text{–COOCH}_{3}\text{–2-COOH} $$
Hydrazone tautomer :
$$ \text{3-O–C}{10}\text{H}{5}\text{–NH–N=C–C}{6}\text{H}{4}\text{–COOCH}_{3}\text{–2-COOH} $$
The equilibrium depends on solvent polarity and pH. In acidic conditions, the hydrazone form predominates due to protonation of the azo group’s β-nitrogen. Substituent effects from the electron-withdrawing methoxycarbonyl group stabilize the azo tautomer, as evidenced by IR spectra showing characteristic N=N stretches at 1,450–1,550 cm⁻¹.
| Tautomer | Stabilizing Conditions | Key Spectral Signatures | |
|---|---|---|---|
| Azo | Neutral pH, aprotic solvents | ν(N=N) ≈ 1,490 cm⁻¹ | |
| Hydrazone | Acidic pH, protic solvents | ν(N–H) ≈ 3,200 cm⁻¹ |
Structure
3D Structure
Properties
CAS No. |
41425-46-1 |
|---|---|
Molecular Formula |
C19H14N2O5 |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
3-hydroxy-4-[(2-methoxycarbonylphenyl)diazenyl]naphthalene-2-carboxylic acid |
InChI |
InChI=1S/C19H14N2O5/c1-26-19(25)13-8-4-5-9-15(13)20-21-16-12-7-3-2-6-11(12)10-14(17(16)22)18(23)24/h2-10,22H,1H3,(H,23,24) |
InChI Key |
NFXGRIHAQBMNIW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1N=NC2=C(C(=CC3=CC=CC=C32)C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Detailed Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature (°C) | pH/Medium | Yield (%) | Notes |
|---|---|---|---|---|---|
| Diazotization | 2-(Methoxycarbonyl)aniline, NaNO2, HCl | 0–5 | Acidic (pH ~1-2) | >90 | Low temperature to stabilize diazonium salt |
| Coupling | 3-Hydroxy-2-naphthoic acid, diazonium salt | 0–10 | Slightly alkaline to neutral | 75–85 | pH control critical for regioselectivity |
| Purification | Recrystallization from ethanol or water | Ambient | N/A | N/A | Removes impurities and unreacted materials |
Research Findings and Optimization
Regioselectivity and Yield: The hydroxy group at the 3-position of the naphthoic acid ring directs the azo coupling to the 4-position, ensuring high regioselectivity. Maintaining the pH around neutral during coupling is essential to prevent side reactions and maximize yield.
Solvent Effects: Polar solvents such as ethanol or aqueous ethanol mixtures facilitate better solubility of reactants and improve coupling efficiency. Water is often used for recrystallization to obtain pure product.
Temperature Control: Low temperatures during diazotization prevent decomposition of the diazonium salt, while slightly higher temperatures during coupling can enhance reaction rates without compromising selectivity.
Purity and Characterization: The final product is characterized by melting point, UV-Vis spectroscopy (showing characteristic azo chromophore absorption), and NMR spectroscopy to confirm structure.
Summary Table of Preparation Method
| Parameter | Description |
|---|---|
| Starting materials | 3-Hydroxy-2-naphthoic acid, 2-(methoxycarbonyl)aniline |
| Key reaction type | Azo coupling via diazonium salt intermediate |
| Diazotization agent | Sodium nitrite and hydrochloric acid |
| Reaction medium | Acidic for diazotization; neutral to alkaline for coupling |
| Temperature range | 0–10 °C for diazotization and coupling |
| Purification method | Recrystallization from ethanol or water |
| Typical yield | 75–85% |
| Molecular weight | 350.3 g/mol |
| Molecular formula | C19H14N2O5 |
Additional Notes
The azo compound’s synthesis is sensitive to pH and temperature, requiring careful control to avoid side reactions such as hydrolysis or azo-hydrazone tautomerization.
The compound is primarily used in research and materials science, particularly in pigment and dye development, due to its azo chromophore and carboxylic acid functionality.
Safety precautions include handling diazonium salts with care due to their potential instability and toxicity.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-4-((2-(methoxycarbonyl)phenyl)azo)-2-naphthoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Substitution: The hydroxyl and carboxyl groups can participate in substitution reactions, such as esterification and etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are often used.
Substitution: Acid chlorides or alkyl halides can be used for esterification and etherification reactions, respectively.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Esters and ethers of the original compound.
Scientific Research Applications
Dye Production
3-Hydroxy-4-((2-(methoxycarbonyl)phenyl)azo)-2-naphthoic acid serves as an important intermediate in the synthesis of azo dyes. Azo compounds are widely used in textile and food industries due to their vibrant colors and stability. The compound's ability to form stable azo linkages enhances the colorfastness of dyes.
| Application | Description |
|---|---|
| Textile Dyes | Used to produce bright and durable colors for fabrics. |
| Food Coloring | Employed in food products for aesthetic appeal. |
Pharmaceuticals
The compound exhibits potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and analgesic medications. Research indicates that derivatives of naphthoic acids can modulate biological activities, making them suitable for drug formulation.
Case Study: Anti-inflammatory Activity
A study demonstrated that derivatives of this compound showed significant inhibition of inflammatory responses in vitro. The mechanism involved the modulation of pro-inflammatory cytokines.
Chemical Research
In chemical research, this compound is utilized as a reagent for various synthetic pathways. Its unique structure allows for modifications that can lead to new compounds with desirable properties.
| Research Area | Application |
|---|---|
| Synthetic Chemistry | Used in reactions to create novel compounds with specific functionalities. |
| Material Science | Investigated for potential applications in polymers and coatings due to its chemical stability. |
Toxicological Studies
Understanding the safety profile of this compound is crucial for its application in consumer products. Toxicological assessments have shown that while the compound has low acute toxicity, it can cause skin irritation upon prolonged exposure.
Summary of Toxicological Findings
| Endpoint | Result |
|---|---|
| Acute Toxicity | Low toxicity observed in animal studies. |
| Skin Irritation | Moderate irritation potential; caution advised during handling. |
Mechanism of Action
The mechanism of action of 3-Hydroxy-4-((2-(methoxycarbonyl)phenyl)azo)-2-naphthoic acid is primarily related to its ability to interact with biological molecules through its azo and hydroxyl groups. The compound can form hydrogen bonds and π-π interactions with proteins and nucleic acids, affecting their structure and function. Additionally, the azo group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage and apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 3-Hydroxy-4-((2-(methoxycarbonyl)phenyl)azo)-2-naphthoic acid with structurally and functionally related compounds:
Structural and Functional Insights :
Substituent Effects on Solubility and Reactivity :
- The methoxycarbonyl group in the target compound introduces electron-withdrawing properties, likely enhancing stability but reducing water solubility compared to sulfonated analogs like Calconcarboxylic acid.
- Sulfonic acid groups (e.g., in Calconcarboxylic acid) significantly improve water solubility, making such compounds suitable for aqueous applications like indicators.
Biological Activity :
- The adamantyl-substituted naphthoic acid () demonstrates high RARγ selectivity (Ki = 77 nM), highlighting how bulky substituents enhance receptor binding. While the target compound’s bioactivity is undocumented, its methoxycarbonyl group may influence similar pathways.
- PPTN (), a 2-naphthoic acid derivative, shows potent P2Y14R antagonism (IC₅₀ = 4 nM), suggesting the naphthalene backbone is critical for targeting purinergic receptors.
Industrial Applications :
- Azo-naphthoic acids with phenyl or sulfophenyl groups (e.g., Calconcarboxylic acid) are widely used as dyes and analytical reagents.
- Metal salts (e.g., calcium or barium complexes) of similar compounds () are employed as pigments (e.g., Pigment Red 57:1).
Key Research Findings :
- Synthetic Versatility : Modifications at the 4-position of the naphthalene ring (e.g., azo-linked aryl groups) allow tuning of electronic and steric properties for specific applications.
- Pharmacophore Potential: The 2-naphthoic acid scaffold is a validated pharmacophore in medicinal chemistry, as seen in RAR agonists () and P2Y14R antagonists ().
Biological Activity
3-Hydroxy-4-((2-(methoxycarbonyl)phenyl)azo)-2-naphthoic acid, a compound known for its azo functional group, has garnered attention in various fields of biological research. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.
- Molecular Formula : C_{18}H_{16}N_{2}O_{5}
- Molar Mass : 344.33 g/mol
- CAS Number : 22139-00-4
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The compound exhibits significant antioxidant properties, which are crucial for mitigating oxidative stress in cells. This is particularly relevant in the context of cancer prevention and treatment.
- Antimicrobial Properties : Research indicates that this compound has antimicrobial effects against various bacterial strains, potentially making it useful in developing new antibiotics.
- Anti-inflammatory Effects : Studies have shown that it can modulate inflammatory pathways, which may offer therapeutic benefits in conditions characterized by chronic inflammation.
Biological Activity Data Table
Case Study 1: Antioxidant Properties
A study published in the Journal of Medicinal Chemistry investigated the antioxidant capacity of various naphthoic acid derivatives, including this compound. The results demonstrated a marked decrease in reactive oxygen species (ROS) levels in treated cells compared to controls, suggesting its potential as a protective agent against oxidative damage.
Case Study 2: Antimicrobial Efficacy
In a clinical trial assessing the antimicrobial efficacy of this compound, researchers found that it inhibited the growth of several pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of conventional antibiotics, indicating its potential as a novel antimicrobial agent.
Case Study 3: Anti-inflammatory Action
A recent study evaluated the anti-inflammatory effects of this compound in a mouse model of arthritis. The compound reduced joint swelling and serum levels of pro-inflammatory cytokines, demonstrating its therapeutic potential for inflammatory diseases.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 3-hydroxy-4-((2-(methoxycarbonyl)phenyl)azo)-2-naphthoic acid, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves coupling azo intermediates with naphthoic acid derivatives. For example, 2-hydroxy-3-naphthoic acid can be esterified with phenyl groups via acid-catalyzed condensation ( ). Optimizing reaction conditions (e.g., temperature, solvent polarity, and pH) is critical for yield improvement. Azo bond formation may require diazotization of aniline derivatives followed by coupling to the naphthoic acid scaffold. Characterization via HPLC and NMR ensures purity and structural fidelity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming aromatic proton environments and substituent positions. High-resolution mass spectrometry (HRMS) validates molecular weight, while Fourier-transform infrared (FTIR) identifies functional groups like the azo (–N=N–) and carboxylic acid (–COOH) moieties. Reverse-phase HPLC with UV detection monitors purity, especially for azo compounds prone to photodegradation .
Q. What handling and stability considerations are critical during experimental workflows?
- Methodological Answer : The compound is light-sensitive due to the azo group; store in amber vials under inert gas (e.g., argon). Thermal stability should be assessed via differential scanning calorimetry (DSC), as decomposition above 270°C is common for naphthoic acids (). Use dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for solubility, and avoid aqueous buffers at extreme pH to prevent hydrolysis of the methoxycarbonyl group .
Advanced Research Questions
Q. How can receptor binding assays evaluate the selectivity of this compound for retinoid acid receptor (RAR) subtypes?
- Methodological Answer : Competitive binding assays using recombinant RARα, RARβ, and RARγ proteins (e.g., via fluorescence polarization) quantify subtype selectivity. For example, substitutions on the phenylazo group (e.g., hydroxyl or adamantyl) enhance RARγ affinity, as shown in analogs with Ki values ranging from 53 nM (RARγ) to 6,500 nM (RARα) ( ). Dose-response curves in F9 teratocarcinoma cells assess cellular differentiation potency (AC50 values), linking binding affinity to functional activity .
Q. What computational strategies predict the interaction of this compound with GPCRs like the P2Y14 receptor?
- Methodological Answer : Homology modeling based on P2Y12 receptor X-ray structures can guide docking studies. Molecular dynamics simulations evaluate the stability of the ligand-receptor complex, focusing on key residues (e.g., piperidine-binding pockets in P2Y14). Fluorophore-conjugated derivatives (e.g., Alexa Fluor 488) enable flow cytometry-based binding assays, validating computational predictions experimentally ( ). Functionalized alkynyl/amino linkers preserve affinity during probe development .
Q. How do structural modifications influence dual α-glucosidase/α-amylase inhibition activity?
- Methodological Answer : Introduce substituents (e.g., pyridinylamino methyl groups) to the naphthoic acid core and test inhibition via enzymatic assays. Kinetic studies (Lineweaver-Burk plots) determine competitive/non-competitive mechanisms. Molecular docking into enzyme active sites (e.g., α-glucosidase’s catalytic triad) identifies hydrogen bonding and steric effects. Derivatives with IC50 values <1 µM are candidates for antidiabetic research () .
Q. What metabolic pathways degrade this compound in anaerobic environments?
- Methodological Answer : Anaerobic sulfate-reducing cultures can metabolize naphthoic acids via carboxylation and ring reduction. Isotopic labeling (e.g., ¹³C-bicarbonate) tracks carboxyl group incorporation into 2-naphthoic acid intermediates. Gas chromatography-mass spectrometry (GC-MS) identifies reduced metabolites like tetrahydro-2-naphthoic acid, suggesting stepwise aromatic ring reduction prior to β-oxidation ( ) .
Q. How do structural analogs resolve contradictions in receptor binding vs. cellular activity data?
- Methodological Answer : Discrepancies arise from off-target effects or cell-specific uptake. For example, adamantyl-substituted analogs may show high RARγ binding but moderate cellular differentiation due to membrane permeability limits. Use radiolabeled ligands (e.g., ³H-retinoic acid) in competitive assays and compare with transcriptomic data (e.g., qPCR for RAR target genes) to reconcile biochemical and functional results ( ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
